molecular formula C9H3BrF6N2S B13717307 2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole

2-Amino-4-bromo-5,7-bis(trifluoromethyl)benzothiazole

Cat. No.: B13717307
M. Wt: 365.09 g/mol
InChI Key: VIGHWXGBXPMMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-5,7-bis(trifluoromethyl) benzothiazole is unique due to the presence of both bromine and trifluoromethyl groups on a benzothiazole ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C9H3BrF6N2S

Molecular Weight

365.09 g/mol

IUPAC Name

4-bromo-5,7-bis(trifluoromethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H3BrF6N2S/c10-4-2(8(11,12)13)1-3(9(14,15)16)6-5(4)18-7(17)19-6/h1H,(H2,17,18)

InChI Key

VIGHWXGBXPMMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1C(F)(F)F)Br)N=C(S2)N)C(F)(F)F

Origin of Product

United States

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